Cas no 857809-64-4 (5,6-dibromo-1H-indole-3-carboxylic Acid)

5,6-Dibromo-1H-indole-3-carboxylic acid is a brominated indole derivative with significant utility in organic synthesis and pharmaceutical research. The presence of bromine atoms at the 5- and 6-positions enhances its reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Heck couplings, and other functionalization processes. The carboxylic acid group at the 3-position allows for further derivatization, enabling the synthesis of more complex heterocyclic compounds. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules, including kinase inhibitors and antimicrobial agents. Its high purity and stability ensure consistent performance in research and industrial applications.
5,6-dibromo-1H-indole-3-carboxylic Acid structure
857809-64-4 structure
Product Name:5,6-dibromo-1H-indole-3-carboxylic Acid
CAS No:857809-64-4
MF:C9H5Br2NO2
MW:318.949500799179
MDL:MFCD08271830
CID:4657505
PubChem ID:7131815
Update Time:2025-05-20

5,6-dibromo-1H-indole-3-carboxylic Acid Chemical and Physical Properties

Names and Identifiers

    • 5,6-dibromo-1H-indole-3-carboxylic Acid
    • D76361
    • Z1270312122
    • 3-Indolecarboxylic acid, 5,6-dibromo- (3CI)
    • 5,6-Dibromo-1H-indole-3-carboxylic acid (ACI)
    • CS-0103475
    • CS-16786
    • 857809-64-4
    • Z147652442
    • EN300-23187
    • 5,6-dibromo-1H-indole-3-carboxylicAcid
    • AKOS033222395
    • MDL: MFCD08271830
    • Inchi: 1S/C9H5Br2NO2/c10-6-1-4-5(9(13)14)3-12-8(4)2-7(6)11/h1-3,12H,(H,13,14)
    • InChI Key: ZUKDDHPPAUVCRA-UHFFFAOYSA-N
    • SMILES: BrC1C(=CC2=C(C=1)C(C(=O)O)=CN2)Br

Computed Properties

  • Exact Mass: 318.86665g/mol
  • Monoisotopic Mass: 316.86870g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 53.1

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5,6-dibromo-1H-indole-3-carboxylic Acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  72 h, rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, 50 °C; 50 °C → rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease
Nie, Shenyou; et al, European Journal of Medicinal Chemistry, 2021, 225,

Production Method 2

Reaction Conditions
1.1 Reagents: Bromine Solvents: Acetic acid ;  2 h, 23 °C
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

Production Method 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  2.5 h, reflux; reflux → 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Tanjungides A and B: new antitumoral bromoindole derived compounds from Diazona cf formosa. Isolation and total synthesis
Murcia, Carmen; et al, Marine Drugs, 2014, 12(2), 1116-1130

Production Method 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Synthesis, structure-activity relationship and antiviral activity of indole-containing inhibitors of Flavivirus NS2B-NS3 protease
Nie, Shenyou; et al, European Journal of Medicinal Chemistry, 2021, 225,

5,6-dibromo-1H-indole-3-carboxylic Acid Raw materials

5,6-dibromo-1H-indole-3-carboxylic Acid Preparation Products

Additional information on 5,6-dibromo-1H-indole-3-carboxylic Acid

Introduction to 5,6-dibromo-1H-indole-3-carboxylic Acid (CAS No. 857809-64-4)

5,6-dibromo-1H-indole-3-carboxylic acid, identified by its Chemical Abstracts Service (CAS) number 857809-64-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This heterocyclic aromatic acid features a brominated indole core, making it a valuable intermediate in the synthesis of various bioactive molecules. Its unique structural attributes have positioned it as a key building block in the development of novel therapeutic agents.

The molecular structure of 5,6-dibromo-1H-indole-3-carboxylic acid consists of an indole ring system substituted with two bromine atoms at the 5- and 6-positions, along with a carboxylic acid functional group at the 3-position. This configuration imparts distinct electronic and steric properties, which are highly advantageous for medicinal chemistry applications. The presence of bromine atoms enhances the compound's reactivity, facilitating further functionalization and derivatization to create more complex pharmacophores.

In recent years, 5,6-dibromo-1H-indole-3-carboxylic acid has been extensively explored in academic and industrial research due to its potential applications in drug discovery. One of the most compelling areas of interest is its role as a precursor in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in generating compounds that interact with enzymes involved in cancer metabolism and signal transduction.

Recent advancements in computational chemistry have further highlighted the significance of 5,6-dibromo-1H-indole-3-carboxylic acid. Molecular docking simulations have revealed that derivatives of this compound exhibit promising binding affinities to proteins associated with inflammatory diseases and neurological disorders. These findings have spurred innovative synthetic strategies aimed at optimizing its pharmacological properties.

The pharmaceutical industry has also shown considerable interest in 5,6-dibromo-1H-indole-3-carboxylic acid for its potential as a scaffold in antiviral and antibacterial drug development. Researchers have reported the successful incorporation of this compound into novel molecules that disrupt viral replication mechanisms and bacterial biofilm formation. Such developments underscore its versatility as a chemical entity capable of addressing multiple therapeutic challenges.

From a synthetic chemistry perspective, 5,6-dibromo-1H-indole-3-carboxylic acid serves as a versatile intermediate for constructing more complex indole derivatives. The bromine substituents provide convenient handles for cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, enabling the introduction of diverse functional groups at specific positions on the indole core. This flexibility has been instrumental in generating libraries of compounds for high-throughput screening (HTS) campaigns.

The biocidal activity of compounds derived from 5,6-dibromo-1H-indole-3-carboxylic acid has also been a subject of intense investigation. Preliminary studies suggest that certain derivatives exhibit potent antimicrobial properties without inducing resistance mechanisms commonly observed with conventional antibiotics. This finding is particularly relevant in an era where antibiotic resistance poses a significant global health threat.

Another area where 5,6-dibromo-1H-indole-3-carboxylic acid has made notable contributions is in the field of materials science. Its ability to form stable coordination complexes with metal ions has led to the development of novel luminescent probes for cellular imaging applications. These probes are critical tools for understanding dynamic biological processes at the molecular level.

The environmental impact of using 5,6-dibromo-1H-indole-3-carboxylic acid as an intermediate has also been carefully evaluated. Researchers have implemented green chemistry principles to minimize waste and improve atom economy during its synthesis. Such efforts align with broader industry initiatives aimed at sustainable pharmaceutical production.

In conclusion, 5,6-dibromo-1H-indole-3-carboxylic acid (CAS No. 857809-64-4) represents a multifaceted compound with far-reaching implications across multiple scientific disciplines. Its structural features make it an invaluable tool for medicinal chemists seeking to develop innovative therapeutics, while its synthetic versatility ensures continued relevance in both academic and industrial research settings.

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